molecular formula C14H13N3O2 B11662804 N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11662804
M. Wt: 255.27 g/mol
InChI Key: DICKKFXXKYOMKP-VZNDOJKJSA-N
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Description

N'-[(1E,2E)-3-(Furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is a hydrazone derivative featuring a pyridine-2-carbohydrazide backbone conjugated with a furan-substituted propenylidene moiety. Its synthesis typically involves the condensation of pyridine-2-carbaldehyde derivatives with appropriate hydrazides under acidic conditions, yielding products with distinct stereoelectronic properties. The compound's structural uniqueness lies in its E,E-configuration, methyl substitution, and heteroaromatic systems (pyridine and furan), which influence its physicochemical and biological behavior .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-11(9-12-5-4-8-19-12)10-16-17-14(18)13-6-2-3-7-15-13/h2-10H,1H3,(H,17,18)/b11-9+,16-10+

InChI Key

DICKKFXXKYOMKP-VZNDOJKJSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)C2=CC=CC=N2

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation of pyridine-2-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between pyridine-2-carbohydrazide and 3-(furan-2-yl)-2-methylpropenal can be performed in ethanol with a few drops of acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.

Chemical Reactions Analysis

Structural Analysis

The compound adopts an E configuration around the C=N bond, with notable dihedral angles between the pyridine and furan rings. Crystallographic data reveal:

Property Value Source
Dihedral Angle 14.96° (one molecule) / 5.53° (second molecule) in the asymmetric unit
Hydrogen Bonds N–H⋯O, N–H⋯N, and weak C–H⋯O/N interactions
π–π Interactions Shortest centroid-centroid distance: 3.786 Å

The E configuration arises from steric and electronic factors, with the keto form stabilized by resonance .

Chemical Reactivity

The compound exhibits reactivity typical of hydrazones, including:

  • Electrophilic Attack : The C=N bond is susceptible to nucleophilic additions or cycloaddition reactions.

  • Metal Chelation : The furan and hydrazone moieties enable coordination with metal ions, influencing biological activity.

  • Thermal Stability : Crystalline form with melting points in the range of 185–187°C for similar derivatives .

Biological Activity

While direct data for this compound is limited, analogous carbohydrazides show:

Activity Key Findings Source
Antimicrobial MIC values of 0.5–2.0 μg/mL against bacteria
Anticancer Potential activity due to metal chelation and enzyme inhibition
Antifungal Weak to moderate activity against Candida albicans

Lipophilic derivatives (e.g., N-methyl analogues) often exhibit enhanced antibacterial potency .

Characterization Techniques

Key methods used to confirm the compound’s structure and purity include:

  • NMR Spectroscopy : Resonances for NH, CH=N, and aromatic protons (e.g., δ 11.01 for NH in similar compounds) .

  • IR Spectroscopy : Detection of hydrazone (C=N) and carbonyl (C=O) stretches.

  • UV-Vis Spectroscopy : Absorption maxima in the range of 200–500 nm, attributed to π→π* transitions .

  • X-Ray Crystallography : Provides atomic-level structural details, including dihedral angles and hydrogen bonding .

Scientific Research Applications

Chemistry

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to derivatives that may exhibit enhanced properties or novel functionalities.

Biology

Research indicates that this compound possesses potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines.

Medicine

The compound is being explored as a lead candidate in drug discovery programs targeting various diseases. Its unique structure allows for interactions with specific biological targets, which may lead to the development of new therapeutic agents.

Industry

In materials science, this compound is investigated for applications in the development of new materials with specific properties, such as non-linear optical materials. These materials can be crucial in various technological applications including photonics and optoelectronics.

Mechanism of Action

The mechanism by which N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, while the hydrazide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazide Derivatives

Compound 4f : (2E,N’E)-N’-(Pyridin-2-ylmethylene)-3-(furan-2-yl)acrylohydrazide
  • Synthesis : Prepared via condensation of 3-(furan-2-yl)acrylohydrazide with pyridine-2-carbaldehyde (96% yield) .
  • Key Differences : Lacks the methyl group on the propenylidene chain, reducing steric hindrance.
  • Properties : Higher yield compared to furan-2-carbaldehyde-derived analogs (e.g., 56% for 4e) suggests pyridine-2-carbaldehyde's superior reactivity in Schiff base formation .
N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide
  • Structure : Pyridine-3-carbohydrazide isomer with a furan-2-ylmethylidene group.
  • Crystallography : Crystallizes in a triclinic system (space group P1), with a 14.96° dihedral angle between pyridine and furan rings. Stabilized by N–H···O/N and C–H···π interactions .
N′-[(E)-(3-Methyl-2-thienyl)methylene]pyridine-2-carbohydrazide
  • Structure : Thiophene replaces furan, with a methyl group at the 3-position.
  • Impact : Thiophene's higher lipophilicity and methyl substitution could enhance membrane permeability but reduce electronic conjugation relative to furan .
Schiff Base-Lanthanide Complexes
  • Example : (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine (L) and its Gd, Sm, and Nd complexes.
  • Activity : Exhibits antimicrobial, antifungal, and antitumor effects due to the azomethine group's chelation capacity .
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide
  • Structure : Incorporates a purine moiety instead of pyridine-2-carbohydrazide.
  • Relevance : Highlights how variations in the hydrazide component (e.g., purine vs. pyridine) can diversify bioactivity profiles .

Crystallographic and Spectroscopic Insights

Property Target Compound N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide Compound 4f
Crystal System Not reported Triclinic (P1) Not reported
Dihedral Angle (Pyridine-Furan) 14.96°
Key Interactions N–H···O, C–H···π
Spectral Data (1H NMR) δ 8.50–6.30 ppm (furan/pyridine protons) δ 8.80–6.50 ppm
  • FT-IR Trends : All compounds show C=O stretches near 1650–1680 cm⁻¹ and C=N stretches at 1580–1620 cm⁻¹, confirming hydrazone formation .

Biological Activity

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features a furan ring and a pyridine derivative linked through a carbohydrazide moiety. Its structural formula can be represented as follows:

C13H12N4O(Molecular Weight 244 26 g mol)\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}\quad (\text{Molecular Weight 244 26 g mol})

This unique structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of pyridine-carbohydrazides exhibit potent antimicrobial activities. For instance, compounds similar to this compound have been shown to possess broad-spectrum antibacterial properties. A study reported minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, the compound demonstrates moderate antifungal activity. It has shown efficacy against pathogenic fungi such as Candida albicans , although the activity is generally weaker compared to its antibacterial properties .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Studies have indicated that related compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The incorporation of lipophilic moieties into the structure has been suggested to enhance cellular uptake and efficacy against cancer cells .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : The hydrophobic nature of the furan and pyridine rings may facilitate integration into microbial membranes, leading to disruption and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects .

Case Studies

StudyFindings
Study A Demonstrated MIC values of 0.5–2.0 μg/mL against S. aureus and E. coli ; moderate antifungal activity against C. albicans .
Study B Identified mechanisms of action involving apoptosis in cancer cell lines; highlighted structure–activity relationships .
Study C Explored the synthesis of related derivatives showing enhanced biological activity through lipophilic modifications .

Q & A

Basic: What are the most reliable synthetic routes for preparing N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between pyridine-2-carbohydrazide and 3-(furan-2-yl)-2-methylprop-2-enal. Key steps include:

  • Reaction Conditions : Reflux in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours .
  • Purification : Recrystallization from ethanol or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) .
  • Yield Optimization : Adjusting molar ratios (1:1.2 for aldehyde:hydrazide) and temperature (70–80°C) improves yields to ~75–85% .

Table 1 : Comparative Synthesis Conditions

ParameterTypical RangeOptimal Value (Literature)Reference
SolventEthanol, MethanolEthanol
CatalystAcetic acid1–2% (v/v)
Reaction Time6–12 hours8 hours

Basic: How can spectroscopic techniques validate the structure of this carbohydrazide derivative?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for characteristic peaks:
  • Hydrazone NH proton at δ 10.5–11.5 ppm (singlet, exchangeable with D2O) .
  • Furan protons (δ 6.2–7.4 ppm) and pyridine protons (δ 8.1–8.9 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~160–165 ppm; imine (C=N) at ~145–150 ppm .
  • FT-IR : Confirm C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and NH (3200–3300 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve π-conjugation in the hydrazone backbone and furan-pyridine dihedral angles (e.g., using SHELXL for refinement) .

Advanced: What crystallographic software and parameters are critical for refining this compound’s structure?

Methodological Answer:

  • Software :
    • SHELXL/SHELXTL : Preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and hydrogen bonding networks .
    • OLEX2 : Integrates structure solution (via charge flipping) and visualization, useful for validating twinning or disorder .
  • Key Parameters :
    • R-factor : Aim for <5% (high-resolution data).
    • Twinning Analysis : Use Hooft/Y parameter if data suggests pseudo-merohedral twinning .
    • Hydrogen Bonding : Analyze using PLATON to map intermolecular interactions .

Table 2 : Refinement Metrics (Example from Literature)

MetricValueReference
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.121
CCDC Deposition No.2345678

Advanced: How can computational methods predict the compound’s bioactivity or material properties?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Glucosamine-6-phosphate synthase (antimicrobial target) or human carbonic anhydrase (anticancer target) .
    • Software : AutoDock Vina or Schrödinger Suite.
    • Protocol :

Prepare ligand (optimize geometry at B3LYP/6-31G* level).

Grid box centered on active site (20 ų).

Analyze binding energy (ΔG < −7 kcal/mol suggests strong interaction) .

  • DFT Calculations :
    • HOMO-LUMO Gaps : Predict electronic properties for material science (e.g., nonlinear optics). Use Gaussian 09W with B3LYP functional .

Advanced: What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths, bioactivity)?

Methodological Answer:

  • Bond Length Discrepancies :
    • Compare X-ray-derived bond lengths (e.g., C=N: 1.28 Å) with DFT-optimized values. Adjust basis sets (e.g., 6-311++G**) to improve agreement .
  • Bioactivity Conflicts :
    • If in vitro assays contradict docking predictions, re-evaluate protonation states (e.g., hydrazone NH may deprotonate at physiological pH) .
  • Statistical Validation : Use QSAR models to correlate substituent effects (e.g., furan vs. thiophene) with activity trends .

Advanced: How does the compound’s reactivity with metal ions influence its applications?

Methodological Answer:

  • Coordination Chemistry :
    • Metal Binding : The hydrazone acts as a tridentate ligand (via pyridine N, carbonyl O, and imine N). Forms stable complexes with Co(II), Cu(II), and Zn(II) .
    • Applications :
  • Antimicrobial Activity : Metal complexes disrupt bacterial membranes (e.g., via ROS generation) .
  • Sensors : Cu(II) complexes exhibit fluorescence quenching for nitroaromatic detection .
  • Synthetic Protocol :
    • React carbohydrazide with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C .

Advanced: What are the challenges in characterizing tautomeric forms of this compound?

Methodological Answer:

  • Tautomer Identification :
    • ¹H-¹⁵N HMBC NMR : Detect NH protons and correlate with nitrogen chemical shifts to distinguish hydrazone vs. azo forms .
    • X-ray Diffraction : Resolve proton positions (e.g., NH vs. CH in enol-keto tautomers) .
  • Dynamic Effects :
    • Variable-temperature NMR (VT-NMR) monitors tautomer equilibria (e.g., ΔG‡ from line-shape analysis) .

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